

In-Depth Technical Guide: (S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9)

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Compound of Interest

Compound Name: **1-Iodo-2-methylbutane**

Cat. No.: **B3029301**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-**1-Iodo-2-methylbutane**, a chiral alkyl halide used as a building block in advanced organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of complex molecules.

Physicochemical and Safety Data

(S)-(+)-**1-Iodo-2-methylbutane** is a flammable and irritant liquid. It is typically stabilized with copper. All quantitative data is summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of (S)-(+)-1-Iodo-2-methylbutane

Property	Value	Reference
CAS Number	29394-58-9	
Molecular Formula	C ₅ H ₁₁ I	[1]
Molecular Weight	198.05 g/mol	
Appearance	Colorless to yellowish liquid	[2]
Boiling Point	148 °C	
Density	1.525 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.497	
Optical Rotation ([α] ₂₀ /D)	+5.7° (neat)	

Table 2: Safety and Hazard Information

Hazard	Classification and Precautionary Statements	Reference
GHS Pictograms	Flammable, Irritant	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P210, P233, P240, P241, P303+P361+P353, P305+P351+P338	
Flash Point	43 °C (109.4 °F) - closed cup	
Personal Protective Equipment	Eyeshields, Faceshields, Gloves, appropriate respirator	

Spectroscopic Data

While specific peak assignments and coupling constants are not readily available in the public domain, the existence of ^1H NMR and ^{13}C NMR spectra for (S)-(+)-**1-Iodo-2-methylbutane** is confirmed.^{[3][4]} Researchers should obtain a certificate of analysis or run their own spectra for detailed structural confirmation.

Experimental Protocols and Workflows

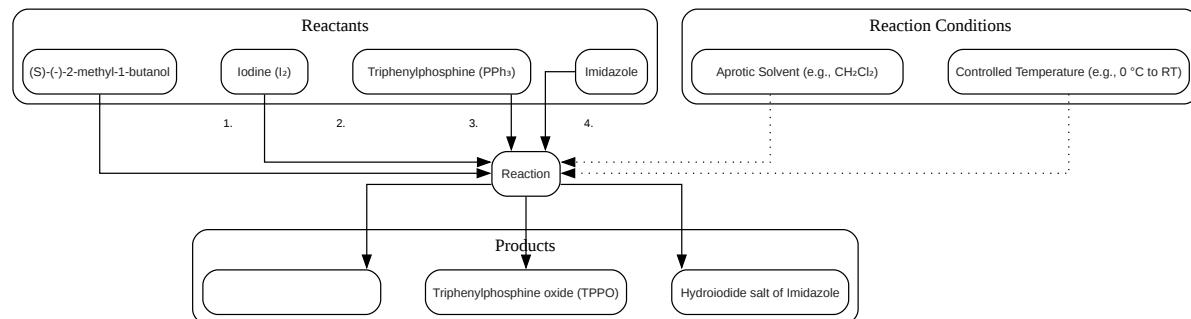
Detailed experimental protocols for the synthesis and use of (S)-(+)-**1-Iodo-2-methylbutane** are not explicitly published. However, based on standard organic chemistry principles, the following sections outline the likely synthetic routes.

Synthesis of (S)-(+)-**1-Iodo-2-methylbutane**

The most common method for the preparation of primary iodoalkanes from primary alcohols is via a Finkelstein-type reaction on an intermediate sulfonate ester or directly using a phosphorus-based iodinating agent. A plausible and widely used laboratory-scale synthesis would involve the conversion of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, to the iodide.

Methodology:

A standard procedure would involve the reaction of (S)-(-)-2-methyl-1-butanol with iodine in the presence of triphenylphosphine and imidazole in a suitable aprotic solvent like dichloromethane or acetonitrile. The reaction proceeds via the formation of a phosphonium iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an SN₂ reaction by the iodide ion to yield the final product.



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Diagram 1: Synthesis workflow for (S)-(+)-1-Iodo-2-methylbutane.

Applications in Organic Synthesis

(S)-(+)-1-Iodo-2-methylbutane serves as a valuable chiral building block for introducing the (S)-2-methylbutyl group in the synthesis of more complex molecules.

Synthesis of a Structure-Directing Agent

This compound is used in the synthesis of the 4',4'-Trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation. This dicationic species can act as a structure-directing agent (SDA) in the synthesis of high-silica porous silicates like zeolites.

Methodology:

The synthesis would likely involve a double quaternization reaction. 4,4'-Trimethylenebis(1-methylpiperidine) would be reacted with two equivalents of (S)-(+)-1-Iodo-2-methylbutane in a polar aprotic solvent such as acetonitrile or DMF. The reaction would proceed via nucleophilic substitution (SN₂), where the nitrogen atoms of the piperidine rings act as nucleophiles, displacing the iodide from the chiral starting material.

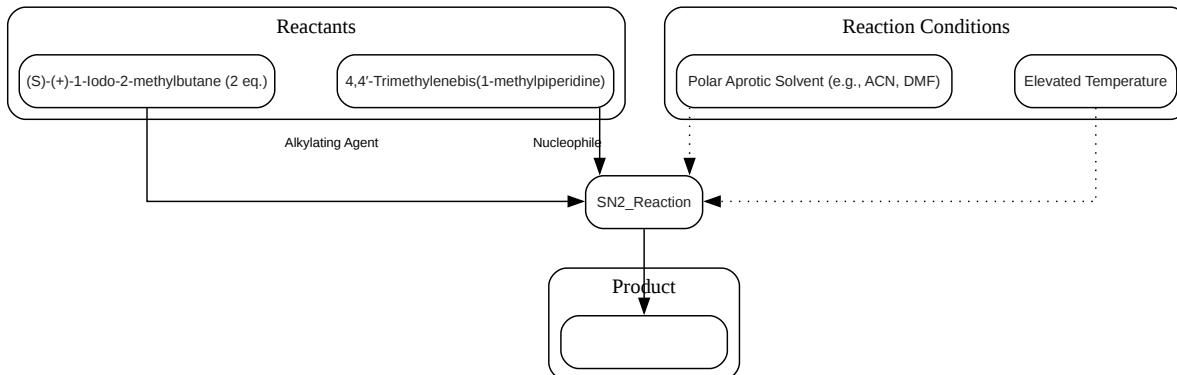
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Diagram 2: Workflow for the synthesis of a dicationic structure-directing agent.

Synthesis of the C6 Acyl Side Chain of Zaragozic Acid A

(S)-(+)-1-Iodo-2-methylbutane is also a precursor for the C6 acyl side chain of Zaragozic Acid A. Zaragozic acids are potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.^{[5][6]}

Methodology:

The synthesis of the side chain would likely begin with the conversion of **(S)-(+)-1-Iodo-2-methylbutane** into a suitable organometallic reagent, such as a Grignard or an organolithium reagent. This nucleophilic species would then be used to perform a carbon-carbon bond-forming reaction, for example, by adding to a carbonyl compound that represents the rest of the side chain, followed by oxidation to the carboxylic acid.

Role in Drug Development

While **(S)-(+)-1-Iodo-2-methylbutane** itself is not known to have direct biological activity, its role as a chiral precursor in the synthesis of biologically active natural products like Zaragozic

Acid A makes it relevant to drug development. The chirality of this starting material is crucial for the final biological activity of the target molecule.

Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.^[6] By inhibiting this enzyme, it blocks the synthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.^{[5][6]}



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Diagram 3: Relationship of (S)-(+)-1-iodo-2-methylbutane to drug development.

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References

- 1. scbt.com [scbt.com]
- 2. 1-iodo-2-methylbutane (stabilized with Copper chip) [cymitquimica.com]
- 3. (S)-(+)-1-iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]
- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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